4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

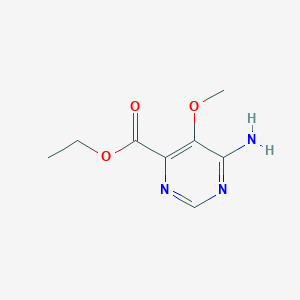

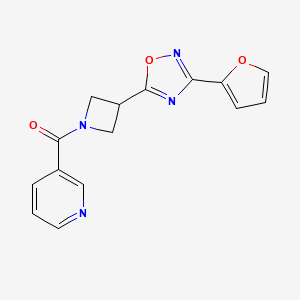

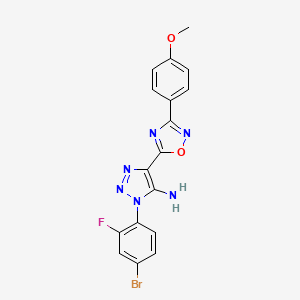

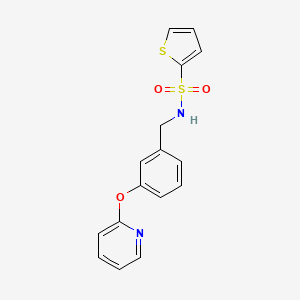

“4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate” is a chemical compound with the molecular formula C20H15NO6 and a molecular weight of 365.341. It is related to 4-Nitrophenyl acetate, which is a substrate used in assays for esterase and lipase activity .

Chemical Reactions Analysis

The catalytic reduction of 4-Nitrophenol (4-NP) is a well-studied reaction that has been used to assess the activity of nanostructured materials . This reaction is relevant as 4-Nitrophenyl acetate is a derivative of 4-Nitrophenol.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Toxicity and Degradability in Anaerobic Systems : Nitrophenols, including compounds related to 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate, are significant due to their usage in various industries and their designation as priority pollutants by the U.S. EPA. Research indicates that nitrophenols can be toxic to anaerobic systems, impacting processes like methanogenesis. However, certain bacteria can acclimate to and degrade nitrophenols, suggesting potential for bioremediation strategies (Uberoi & Bhattacharya, 1997).

Photocatalytic Degradation : Studies on photocatalytic degradation of related nitrophenol compounds have been conducted to assess their breakdown under specific light conditions. For instance, photocatalytic degradation of paracetamol, a process relevant to the degradation of similar organic compounds, has been examined using TiO2 under UV light, demonstrating effective strategies for removing such pollutants from water (Jallouli et al., 2017).

Detection and Analysis

Electrochemical Detection : The development of sensors for detecting nitrophenol compounds is crucial for monitoring environmental pollution. For example, a voltammetric sensor based on graphene and acetylene black paste hybridized electrode has been proposed for the direct and sensitive detection of 4-nitrophenol at nanomolar levels, highlighting advances in analytical techniques for environmental monitoring (He et al., 2019).

Biological Degradation Pathways : The genetic mechanisms behind the biodegradation of nitrophenols have been explored, with studies identifying specific gene clusters responsible for the degradation of 4-nitrophenol in bacteria. This research provides insights into the natural processes that can be harnessed for the bioremediation of nitrophenol pollutants (Kitagawa et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-nitrophenyl acetate have been used as substrates in assays for esterase and lipase activity . This suggests that 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate may also interact with these enzymes.

Mode of Action

It is known that 4-nitrophenyl acetate, a related compound, is used as a substrate in assays for esterase and lipase activity . These enzymes catalyze the hydrolysis of ester bonds, suggesting that this compound may undergo similar enzymatic hydrolysis.

Biochemical Pathways

It is known that esterases and lipases, which may interact with this compound, play crucial roles in lipid metabolism .

Result of Action

Given its potential interaction with esterases and lipases, it may influence lipid metabolism .

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in assays for esterase and lipase activity . The hydrolysis of 4-nitrophenyl acetate, a similar compound, releases p-nitrophenol , suggesting that this compound may undergo similar reactions.

Cellular Effects

Related compounds such as 4-nitrophenyl acetate have been shown to influence cell function

Molecular Mechanism

It is known that the compound can interact with enzymes such as esterases and lipases , but the exact nature of these interactions and their consequences at the molecular level are not clear.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the compound has been shown to be involved in reactions such as the hydrolysis of esters

Metabolic Pathways

Related compounds such as phenolic compounds are known to be involved in various metabolic pathways

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTAZEFFQYPUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2707385.png)

![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)